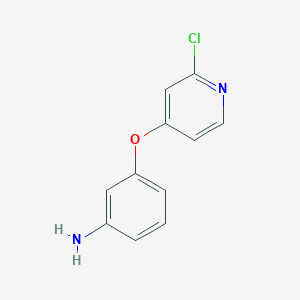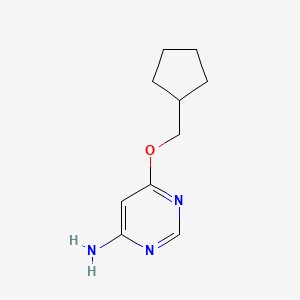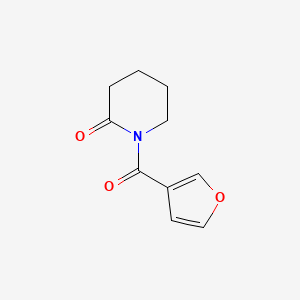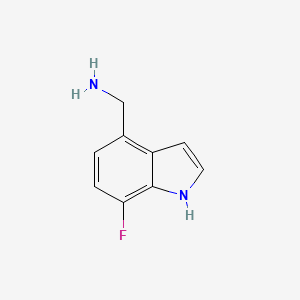![molecular formula C15H24O B8567477 Spiro[4.5]decan-8-one, 7,9-dimethyl-2-(1-methylethylidene)- CAS No. 71820-52-5](/img/structure/B8567477.png)
Spiro[4.5]decan-8-one, 7,9-dimethyl-2-(1-methylethylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[4.5]decan-8-one, 7,9-dimethyl-2-(1-methylethylidene)- is a complex organic compound characterized by its unique spiro structure. This compound features a spiro linkage, where two rings share a single common atom, creating a rigid and distinctive three-dimensional shape. The molecular formula for this compound is C15H24O, and it is known for its applications in various fields, including medicinal chemistry and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[4.5]decan-8-one, 7,9-dimethyl-2-(1-methylethylidene)- typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of Pd-catalyzed asymmetric decarboxylation. This approach utilizes modular vinyl methylene cyclic carbonates and p-quinone methides as reaction partners. The reaction is performed at room temperature and generates CO2 as the sole by-product .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Spiro[4.5]decan-8-one, 7,9-dimethyl-2-(1-methylethylidene)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Spiro[4.5]decan-8-one, 7,9-dimethyl-2-(1-methylethylidene)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of Spiro[4.5]decan-8-one, 7,9-dimethyl-2-(1-methylethylidene)- involves its interaction with specific molecular targets and pathways. The compound’s unique spiro structure allows it to fit into particular binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Spiro[4.5]decan-7-one, 1,8-dimethyl-4-(1-methylethyl)-
- Spiro[4.5]decan-7-one, 1,8-dimethyl-8,9-epoxy-4-isopropyl-
- Spiro[4.5]decan-2-one
Uniqueness
Spiro[4.5]decan-8-one, 7,9-dimethyl-2-(1-methylethylidene)- is unique due to its specific substitution pattern and the presence of the isopropylidene group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
71820-52-5 |
|---|---|
Fórmula molecular |
C15H24O |
Peso molecular |
220.35 g/mol |
Nombre IUPAC |
(7R,9R)-7,9-dimethyl-3-propan-2-ylidenespiro[4.5]decan-8-one |
InChI |
InChI=1S/C15H24O/c1-10(2)13-5-6-15(9-13)7-11(3)14(16)12(4)8-15/h11-12H,5-9H2,1-4H3/t11-,12-/m1/s1 |
Clave InChI |
LGFHUTHIGBHMDA-VXGBXAGGSA-N |
SMILES isomérico |
C[C@@H]1CC2(CCC(=C(C)C)C2)C[C@H](C1=O)C |
SMILES canónico |
CC1CC2(CCC(=C(C)C)C2)CC(C1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(1-Methyl-1H-tetrazol-5-yl)sulfanyl]butanoic acid](/img/structure/B8567417.png)






![Acetyl chloride, 2,2'-[1,2-phenylenebis(oxy)]bis-](/img/structure/B8567462.png)



![8-Pyrrolidin-1-yl-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B8567493.png)
